

# Spectroscopic Profile of 2-Aminobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminobenzonitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-aminobenzonitrile**, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

## Spectroscopic Data

The quantitative spectroscopic data for **2-aminobenzonitrile** are summarized in the tables below, providing a clear reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Aminobenzonitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.37-7.33	d	1H	Ar-H
7.30-7.26	m	1H	Ar-H
6.78-6.76	d	1H	Ar-H
6.59-6.55	m	1H	Ar-H
6.02	s	2H	Ar-NH <sub>2</sub>
Solvent: DMSO-d <sub>6</sub> <sup>[1]</sup>			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Aminobenzonitrile**

Chemical Shift ( $\delta$ ) ppm	Assignment
150.9	C-NH <sub>2</sub>
134.3	Ar-CH
132.8	Ar-CH
118.8	C-CN
118.0	Ar-CH
116.1	Ar-CH
109.8	C-CN
Solvent: CDCl <sub>3</sub> <sup>[2]</sup>	

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **2-Aminobenzonitrile**

Wavenumber (cm <sup>-1</sup> )	Assignment
3470, 3380	N-H stretch (amine)[3]
2210	C≡N stretch (nitrile)[1][3]
1626	N-H bend (amine)[1]
1606, 1494	C=C stretch (aromatic)[1]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **2-Aminobenzonitrile**

m/z	Interpretation
118	Molecular ion [M] <sup>+</sup>
91	[M-HCN] <sup>+</sup>
64	[C <sub>5</sub> H <sub>4</sub> ] <sup>+</sup>
Method: Electron Ionization (EI)[4]	

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These can be adapted for **2-aminobenzonitrile**.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-aminobenzonitrile**.

Materials:

- **2-Aminobenzonitrile** (5-25 mg for <sup>1</sup>H, 50-100 mg for <sup>13</sup>C)[5]

- Deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )
- 5 mm NMR tube
- Pipette
- Vortex mixer (optional)

Procedure:

- Sample Preparation:
  - Weigh the appropriate amount of **2-aminobenzonitrile** and transfer it to a clean, dry NMR tube.[5]
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.[5]
  - Cap the tube and gently agitate or vortex until the sample is completely dissolved.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used.[6] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[7]
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift axis using the residual solvent peak.

- Integrate the peaks in the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid **2-aminobenzonitrile**.

Materials:

- **2-Aminobenzonitrile** (1-2 mg)
- Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation:
  - Place a small amount of KBr in the agate mortar and grind it to a fine powder.
  - Add 1-2 mg of **2-aminobenzonitrile** to the mortar.
  - Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.
  - Transfer a portion of the mixture to the pellet press die.
  - Apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (Electron Ionization - EI)

Objective: To obtain the mass spectrum of **2-aminobenzonitrile**.

Materials:

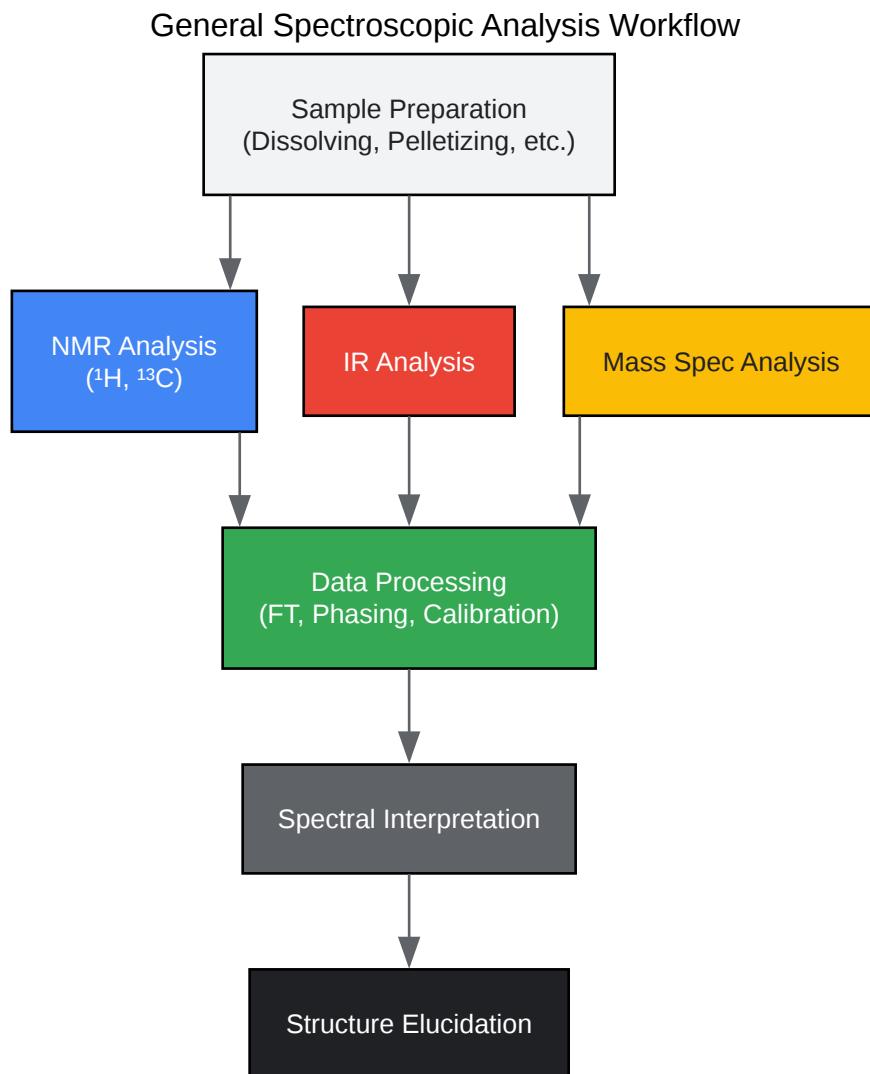
- **2-Aminobenzonitrile**
- Mass spectrometer with an EI source

Procedure:

- Instrument Setup:
  - Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure accurate mass measurement.[\[8\]](#)
- Sample Introduction:
  - Introduce a small amount of the sample into the ion source. For a solid sample like **2-aminobenzonitrile**, a direct insertion probe is typically used.
- Data Acquisition:
  - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
  - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ) and detected.
- Data Analysis:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-aminobenzonitrile**.



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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

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